![molecular formula C7H10N2O B1428066 1-(1-methyl-1H-pyrazol-4-yl)propan-2-one CAS No. 1250912-51-6](/img/structure/B1428066.png)
1-(1-methyl-1H-pyrazol-4-yl)propan-2-one
Overview
Description
Scientific Research Applications
Here is a comprehensive analysis of the scientific research applications of “1-(1-methyl-1H-pyrazol-4-yl)propan-2-one”, focusing on six unique applications:
Cytotoxic Activity
Derivatives of this compound have been studied for their potential cytotoxic activity. Some derivatives have shown excellent cytotoxic efficiency with IC50 values ranging from 0.426 to 4.943 μM, indicating potential for cancer treatment research .
Antimicrobial Agents
Molecular docking studies suggest that compounds bearing the pyrazole moiety, like the one , could serve as potential antimicrobial agents .
Antileishmanial and Antimalarial Activities
Pyrazole-bearing compounds are recognized for their pharmacological effects, including potent antileishmanial and antimalarial activities. This suggests a role in the development of treatments for these diseases .
Synthesis of Platinum(II) Complexes
The compound has been used in the synthesis of platinum(II) complexes, which are relevant in the field of medicinal chemistry due to their potential therapeutic applications .
Antioxidant Activities
Research has been conducted on derivatives for their antioxidant properties, which are important in combating oxidative stress-related diseases .
Synthesis of Heterocyclic Compounds
The compound serves as a precursor in the synthesis of various heterocyclic compounds, which are crucial in drug development due to their diverse biological activities .
properties
IUPAC Name |
1-(1-methylpyrazol-4-yl)propan-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O/c1-6(10)3-7-4-8-9(2)5-7/h4-5H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BDBSPVDTFBEZLJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC1=CN(N=C1)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
138.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.